molecular formula C20H12N2O2S2 B11644974 (2E)-2-{[5-(phenylsulfanyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2E)-2-{[5-(phenylsulfanyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11644974
M. Wt: 376.5 g/mol
InChI Key: ZGZXLCMZVGVPKY-SFQUDFHCSA-N
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Description

2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE is a complex organic compound with a unique structure that combines a thiazole ring, a benzimidazole ring, and a phenylsulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzimidazole precursors. These precursors are then subjected to a condensation reaction with a phenylsulfanyl-substituted furan aldehyde under basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality 2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE: shares structural similarities with other thiazole and benzimidazole derivatives, such as:

Uniqueness

The uniqueness of 2-{(E)-1-[5-(PHENYLSULFANYL)-2-FURYL]METHYLIDENE}[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3(2H)-ONE lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its phenylsulfanyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its promising biological activities.

Properties

Molecular Formula

C20H12N2O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

(2E)-2-[(5-phenylsulfanylfuran-2-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C20H12N2O2S2/c23-19-17(26-20-21-15-8-4-5-9-16(15)22(19)20)12-13-10-11-18(24-13)25-14-6-2-1-3-7-14/h1-12H/b17-12+

InChI Key

ZGZXLCMZVGVPKY-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

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